

OX01914: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	OX01914
Cat. No.:	B15601097

[Get Quote](#)

An In-depth Review of the Chemical Structure, Properties, and Therapeutic Potential of a Novel Utrophin Modulator

Abstract

OX01914, identified as 4,6-diphenylpyrimidine-2-carbohydrazide, is a novel small molecule under investigation as a utrophin modulator for the potential treatment of Duchenne muscular dystrophy (DMD). This document provides a comprehensive technical overview of **OX01914**, including its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its characterization and evaluation are presented, alongside a discussion of its mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

OX01914 is a heteroaryl acyl hydrazide.^[1] Its core structure consists of a pyrimidine ring substituted with two phenyl groups and a carbohydrazide functional group.

Table 1: Chemical and Physical Properties of **OX01914**

Property	Value	Source
IUPAC Name	4,6-diphenylpyrimidine-2-carbohydrazide	[1]
CAS Number	49676-35-9	[2] [3] [4]
Molecular Formula	C ₁₇ H ₁₄ N ₄ O	Inferred from structure
Molecular Weight	290.32 g/mol	Inferred from structure
Appearance	Solid (assumed)	N/A
Solubility	Good aqueous solubility	[1]
Permeability	Good permeability	[1]
EC ₅₀	20.5 μM	[2] [5]

Biological Activity and Mechanism of Action

OX01914 has been identified as a modulator of utrophin, a protein that can functionally compensate for the absence of dystrophin in DMD patients.[\[6\]](#)[\[7\]](#) Studies have shown that **OX01914** upregulates utrophin protein levels in cellular models of DMD.[\[1\]](#)[\[2\]](#)[\[5\]](#)

A key finding is that **OX01914** operates through a mechanism of action distinct from that of ezutromid, another utrophin modulator.[\[1\]](#) This was determined by its activity in a specific cell-based phenotypic reporter gene assay (LUmdx) and its inactivity in the H2K-mdx utrnA-luc screen where ezutromid was discovered.[\[1\]](#) Further research has focused on identifying the specific protein targets of **OX01914** to fully elucidate its mechanism.[\[1\]](#)[\[6\]](#)

[Click to download full resolution via product page](#)

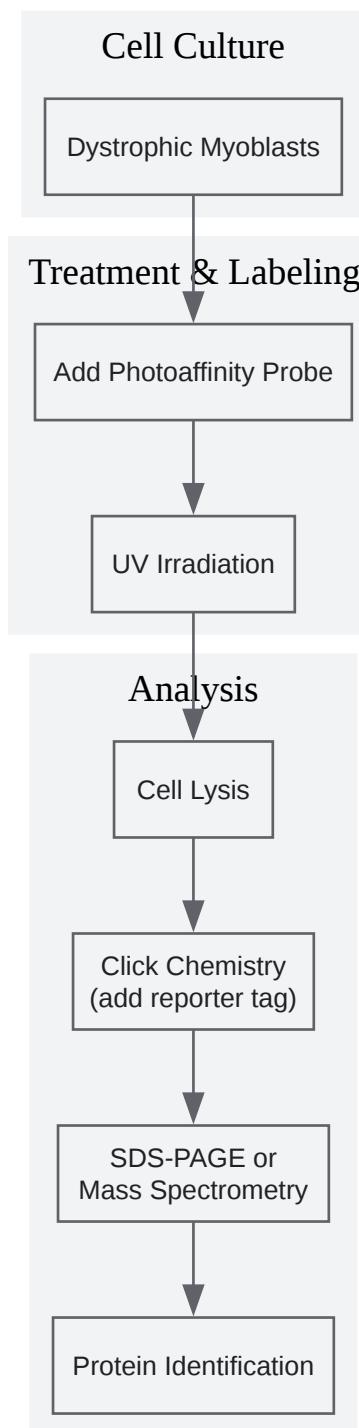
Caption: Proposed signaling pathway for **OX01914** in utrophin upregulation.

Experimental Protocols

The following are summaries of key experimental methodologies used in the evaluation of **OX01914**.

Cell-Based Utrophin Upregulation Assay (LUMdx Reporter Gene Assay)

This assay is a cell-based phenotypic reporter gene screen designed to identify compounds that upregulate the utrophin promoter.


- Cell Line: Immortalized myoblast LUMdx cell line. This cell line has firefly luciferase knocked into one utrophin exon 7 allele in a dystrophin-null mouse background.[\[1\]](#)
- Methodology:
 - Plate LUMdx cells in appropriate multi-well plates.
 - Treat cells with varying concentrations of **OX01914** or control compounds.
 - Incubate for a specified period.
 - Lyse the cells and measure luciferase activity using a luminometer.
 - An increase in luciferase activity corresponds to the upregulation of the utrophin promoter.[\[1\]](#)
- Data Analysis: The half-maximal effective concentration (EC_{50}) is calculated from the dose-response curve. For **OX01914**, the EC_{50} was determined to be 20.5 μ M.[\[2\]](#)[\[5\]](#)

Target Identification using Photoaffinity-Labeled Clickable Probes

To identify the protein targets of **OX01914**, a chemical proteomics strategy is employed.

- Probe Design: A cell-permeable photoaffinity-labeled clickable probe based on the structure of **OX01914** is synthesized.[\[1\]](#)
- Methodology:

- Treat live dystrophic mouse myoblasts with the photoaffinity probe.
- Irradiate the cells with UV light (e.g., 365 nm) to covalently link the probe to its binding partners.
- Lyse the cells.
- Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a reporter tag (e.g., a fluorescent dye or biotin) to the probe.
- Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence or by mass spectrometry for protein identification.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for target identification of **OX01914** using photoaffinity probes.

Structure-Activity Relationship (SAR) Studies

Initial SAR studies have been conducted on the 4,6-diphenylpyrimidine-2-carbohydrazide scaffold to explore the structural requirements for its utrophin-modulating activity.^{[6][7][8]} These studies aim to optimize the potency and physicochemical properties of the lead compound, **OX01914**.^{[7][8]}

Preclinical Development and Future Directions

OX01914 has demonstrated promising in vitro activity, warranting further investigation. Key preclinical assessments include:

- Pharmacokinetics: Evaluation of absorption, distribution, metabolism, and excretion (ADME) properties in animal models. Initial studies indicated rapid metabolism in mouse hepatocytes. [\[1\]](#)
- In vivo Efficacy: Assessment of utrophin upregulation and functional improvement in DMD animal models (e.g., mdx mouse).
- Toxicity: Comprehensive safety and toxicology studies.

The development of more potent and metabolically stable analogs of **OX01914** is a key focus of ongoing research.^[9]

Conclusion

OX01914 represents a promising starting point for the development of a new class of utrophin modulators for the treatment of Duchenne muscular dystrophy. Its distinct mechanism of action offers a potential alternative or complementary therapeutic strategy. Further optimization and preclinical evaluation are necessary to determine its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dehesa.unex.es [dehesa.unex.es]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.com [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Utrophin - Alex's Wish [alexswish.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3D-QSAR Modeling on 2-Pyrimidine Carbohydrazides as Utrophin Modulators for the Treatment of Duchenne Muscular Dystrophy by Combining CoMFA, CoMSIA, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [OX01914: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601097#ox01914-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com